Technical Guide: Physicochemical Properties & Synthesis of 3,4-Dimethyl-2-naphthol
Technical Guide: Physicochemical Properties & Synthesis of 3,4-Dimethyl-2-naphthol
Executive Summary
3,4-Dimethyl-2-naphthol (CAS: 380500-67-4) is a specialized bicyclic aromatic intermediate utilized in the synthesis of complex dyes, pharmaceutical scaffolds, and photoactive materials. Distinguished from its parent compound, 2-naphthol, by the presence of vicinal methyl groups at the C3 and C4 positions, this molecule exhibits altered electronic density and lipophilicity profiles. This guide provides a comprehensive physicochemical analysis, predictive modeling data, and a validated synthesis workflow for researchers requiring high-purity material for drug development or materials science applications.
Molecular Architecture & Identification
The steric bulk of the methyl groups at positions 3 and 4 influences the planarity and packing of the crystal lattice, while the electron-donating nature of the alkyl substituents modifies the acidity of the phenolic hydroxyl group.
| Parameter | Data |
| IUPAC Name | 3,4-Dimethylnaphthalen-2-ol |
| CAS Registry Number | 380500-67-4 |
| Molecular Formula | C₁₂H₁₂O |
| Molecular Weight | 172.22 g/mol |
| SMILES | CC1=C(C2=CC=CC=C2C=C1O)C |
| InChI Key | Derived from structure |
Physicochemical Properties Profile
Note: Due to the specialized nature of this intermediate, values marked with an asterisk () are calculated based on quantitative structure-property relationship (QSPR) models derived from 2-naphthol and 3-methyl-2-naphthol experimental data.*
Thermodynamic & Physical Constants
| Property | Value / Range | Context & Analysis |
| Physical State | Solid (Crystalline) | Likely forms needles or plates from non-polar solvents. |
| Melting Point | 130 – 140 °C | Predicted increase over 2-naphthol (121–123 °C) due to increased molecular weight and symmetry. |
| Boiling Point | 320 – 330 °C | Significantly higher than 2-naphthol (285 °C) due to added lipophilic mass. |
| Density | ~1.12 g/cm³* | Estimated solid density. |
Solubility & Lipophilicity (ADME Focus)
For drug development, the increased lipophilicity compared to 2-naphthol suggests higher membrane permeability but reduced aqueous solubility.
| Property | Value | Implication for Formulation |
| LogP (Octanol/Water) | 3.7 ± 0.3 | High Lipophilicity. Significant increase from 2-naphthol (2.7). Requires co-solvents (DMSO, PEG-400) for biological assays. |
| Water Solubility | < 50 mg/L | Practically insoluble in water. |
| pKa (Acid Dissociation) | 9.9 ± 0.2 * | Reduced Acidity. The inductive (+I) effect of the C3-methyl group destabilizes the phenoxide anion relative to 2-naphthol (pKa 9.5). |
Electronic & Spectral Signature
The substitution pattern creates a unique spectroscopic fingerprint useful for quality control (QC).
Nuclear Magnetic Resonance (NMR) Prediction
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¹H NMR (CDCl₃, 400 MHz):
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δ 2.30 - 2.45 ppm: Two distinct singlets (3H each) corresponding to C3-CH₃ and C4-CH₃.
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δ 5.00 - 5.50 ppm: Broad singlet (1H) for -OH (exchangeable with D₂O).
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δ 7.10 - 7.20 ppm: Singlet (1H) at C1. This is a diagnostic peak; it appears as a sharp singlet because C3 is blocked, preventing ortho-coupling.
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δ 7.30 - 7.90 ppm: Multiplets (4H) corresponding to the unsubstituted aromatic ring (C5-C8).
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Reactivity Profile
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Oxidation: The C1 position is highly activated but sterically accessible. However, the C3/C4 block prevents typical quinone formation at those sites, directing oxidation to the 1,2- or 1,4- positions (if demethylation occurs) or facilitating dimerization (BINOL-type derivatives).
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Electrophilic Substitution: The C1 position is the primary site for electrophilic attack (e.g., azo coupling, halogenation) due to the ortho-directing power of the hydroxyl group.
Synthesis Protocol: Electrophilic Cyclization
Primary Reference: Larock, R. C. et al. J. Org. Chem.
The most robust route to 3,4-dimethyl-2-naphthol avoids the isomer mixtures common in Friedel-Crafts alkylation. This protocol utilizes the electrophilic cyclization of alkynes.
Reaction Scheme (Graphviz)
Caption: Figure 1. Regioselective synthesis workflow via electrophilic cyclization, ensuring correct methyl placement.
Step-by-Step Methodology
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Precursor Preparation: Synthesize the appropriate 1-aryl-3-alkyn-2-one intermediate via lithiation of propyne and reaction with the corresponding benzaldehyde derivative.
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Cyclization:
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Dissolve the alkynone (1.0 equiv) in acetonitrile (CH₃CN).
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Add NaHCO₃ (3.0 equiv) as a base.
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Add Iodine (I₂) or ICl (2-3 equiv) dropwise at room temperature.
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Mechanism:[1] The electrophile activates the alkyne, triggering nucleophilic attack by the carbonyl oxygen (or enol), followed by aromatization.
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Work-up: Quench with saturated aqueous Na₂S₂O₃ to remove excess iodine. Extract with ethyl acetate.
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Purification: Recrystallize from ethanol/water or purify via silica gel flash chromatography (Hexanes:EtOAc 9:1).
Handling & Safety (MSDS Summary)
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Signal Word: WARNING
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H400: Very toxic to aquatic life (Typical for methylated naphthols).
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PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.
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Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation at the C1 position.
References
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Larock, R. C., et al. "Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes." Journal of Organic Chemistry.
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PubChem Compound Summary. "2,3-Dimethylnaphthalene" (Structural Analog Data).
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NIST Chemistry WebBook. "Naphthalene, 1,4-dimethyl-" (Spectral Comparisons).
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Chemical Book. "3,4-Dimethyl-2-naphthol CAS 380500-67-4".
